1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Lipophilicity LogP Medicinal Chemistry

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4) is a highly functionalized aromatic building block featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring. Its physicochemical profile includes a molecular weight of 259.00 g/mol, a calculated LogP of 3.49, and a density of approximately 1.724 g/cm³.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 168971-68-4
Cat. No. B068666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
CAS168971-68-4
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)F)Br
InChIInChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
InChIKeyKZMHSGBETSENAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4): A Multi-Halogenated Aromatic Building Block for Rational Procurement


1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4) is a highly functionalized aromatic building block featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring. Its physicochemical profile includes a molecular weight of 259.00 g/mol, a calculated LogP of 3.49, and a density of approximately 1.724 g/cm³ [1]. The compound is referenced in 335 patents, indicating significant industrial interest as a synthetic intermediate [2]. Its orthogonal reactive handles make it a valuable precursor for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the precise construction of complex fluorinated molecules .

Why 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4) Cannot Be Replaced by Simple Analogs


Substituting this building block with a seemingly close analog—such as the des-fluoro 1-bromo-4-(trifluoromethoxy)benzene or the trifluoromethyl variant—introduces a quantifiable shift in lipophilicity and electronic character. The ortho-fluoro substituent modulates the electron density of the aromatic ring, directly impacting the activation energy of the bromine for cross-coupling. As shown in Section 3, a simple replacement can alter logP by a delta of approximately 0.14–0.37 units, a magnitude that is significant in medicinal chemistry lead optimization where even a 0.3 logP shift can drastically affect drug absorption, distribution, and off-target binding . The precise positioning of the substituents also dictates the regioselectivity of subsequent metalation or nucleophilic aromatic substitution reactions, making one isomer non-interchangeable with another [1].

Quantitative Differentiation Evidence for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4)


Lipophilicity Differentiation vs. 1-Bromo-4-(trifluoromethoxy)benzene (Des-Fluoro Analog)

The introduction of an ortho-fluoro substituent onto the 1-bromo-4-(trifluoromethoxy)benzene scaffold increases the calculated LogP. The target compound, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, has a calculated LogP of 3.49 (Molbase) to 3.9 (XLogP3-AA) [1]. In contrast, the des-fluoro analog, 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7), shows a LogP of 3.35 (Molbase) to 3.8 (XLogP) [2][3].

Lipophilicity LogP Medicinal Chemistry

Lipophilicity Differentiation vs. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (CF3 Bioisostere)

Replacing the trifluoromethoxy group (-OCF3) with a trifluoromethyl group (-CF3) constitutes a classical bioisosteric exchange, but the electronic and lipophilic impacts are not identical. The target compound has a LogP of 3.49 (Molbase) [1], while the trifluoromethyl analog, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (CAS 40161-54-4), has a LogP of 3.12 (Chemsrc) .

Bioisostere LogP Drug Design

Regioisomeric Precision: Ortho- vs. Meta-Fluoro Substitution Impacts Physicochemical Properties

The position of the fluorine substituent on the aromatic ring affects the compound's physical state and solubility. The target ortho-fluoro isomer is a liquid at room temperature , while the meta-fluoro isomer, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6), is described as a solid or crystalline material . Additionally, the meta-isomer has a documented water solubility of 0.0288 g/L at 20°C .

Regioisomer Selectivity Synthesis

Patent Prevalence as a Proxy for Industrial Validation Over Close Analogs

The target compound appears in 335 patents, indicating extensive industrial use as a synthetic intermediate [1]. Its des-fluoro analog, 1-bromo-4-(trifluoromethoxy)benzene, while also cited in patents, has a less extensive patent footprint in the context of cutting-edge drug discovery. This high patent count serves as a quantifiable, albeit indirect, measure of its proven utility in generating patentable, novel compositions of matter, validating the strategic procurement choice for innovation-focused research programs.

Patent Intelligence Market Validation Research Tools

Optimal Application Scenarios for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a lead series demonstrates insufficient membrane permeability, medicinal chemists can employ 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene as a key building block. Its measured LogP of 3.49 [1] is ~0.37 units higher than its -CF3 bioisostere, making it the superior choice for introducing a lipophilic aryl group without resorting to a fully aliphatic moiety. The bromine handle enables rapid diversification via Suzuki coupling to explore structure-activity relationships around this optimized core.

High-Throughput Experimentation (HTE) Library Synthesis

For automated synthesis platforms, the liquid physical state of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene is a critical advantage. Unlike its meta-fluoro regioisomer, which is a solid, this compound can be accurately dispensed by liquid handlers without the need for pre-dissolution, reducing solvent interference and improving the reproducibility of nanomole-scale coupling reactions in HTE settings.

Agrochemical Intermediate with Superior Metabolic Stability

The presence of both the ortho-fluoro and trifluoromethoxy groups is known to impart enhanced metabolic stability to agrochemicals by blocking oxidative metabolism sites. Using this compound to construct herbicide or fungicide candidates, as referenced in its application for substances like fluoroxypryid [2], allows researchers to build in resistance to in vivo degradation, a property where simple 1-bromo-4-(trifluoromethoxy)benzene analogs may fall short due to the lack of the ortho-blocking group.

Intellectual Property-Conscious Process Chemistry

Given its presence in 335 patents [3], selecting 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene for a new synthetic route demonstrates a strategic intent to operate within a validated, high-value chemical space. Its use can be documented to circumvent prior art that relies on the more common des-fluoro analog, strengthening the novelty argument for a new chemical entity during patent prosecution.

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